molecular formula C20H24ClN3O3S B2368114 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide CAS No. 897621-75-9

2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide

Cat. No.: B2368114
CAS No.: 897621-75-9
M. Wt: 421.94
InChI Key: RCZSXOSKZWESOH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide is a synthetic compound designed for research purposes, featuring a molecular structure that combines a 4-chlorophenylacetamide moiety with a 1-phenylpiperazine sulfonamide group. This specific architecture is of significant interest in medicinal chemistry, as it incorporates key pharmacophoric elements found in biologically active molecules. Compounds with similar structural motifs, particularly those containing the aryl piperazine unit, have been extensively investigated and demonstrated a range of pharmacological properties in scientific studies . Research on analogous N-phenylacetamide derivatives has highlighted their potential value in neuroscience research, with some compounds showing high affinity for neurological targets such as the dopamine transporter . Furthermore, structurally related molecules incorporating acetamide and piperazine subunits have been synthesized and evaluated for antimicrobial and anticancer activities in preliminary in vitro studies, suggesting a broader research application for this chemical class . The presence of the sulfonyl group in the structure may influence the compound's physicochemical properties and receptor binding affinity, making it a candidate for structure-activity relationship (SAR) studies. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O3S/c21-18-8-6-17(7-9-18)16-20(25)22-10-15-28(26,27)24-13-11-23(12-14-24)19-4-2-1-3-5-19/h1-9H,10-16H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZSXOSKZWESOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(4-Chlorophenyl)Acetic Acid Derivatives

Method 1: Friedel-Crafts Acylation
4-Chlorotoluene undergoes acetylation with acetyl chloride in the presence of AlCl₃, yielding 4-chlorophenylacetone. Subsequent oxidation with KMnO₄ in acidic conditions produces 2-(4-chlorophenyl)acetic acid (Yield: 85–90%).

Method 2: Hydrolysis of Nitriles
4-Chlorobenzyl cyanide is hydrolyzed using concentrated HCl, followed by neutralization with NaOH to isolate 2-(4-chlorophenyl)acetic acid (Yield: 78–82%).

Parameter Method 1 Method 2
Yield (%) 85–90 78–82
Reaction Time (h) 6–8 12–14
Purity (HPLC, %) >98 >95

Preparation of 2-(4-Phenylpiperazin-1-yl)Ethanesulfonyl Chloride

Step 1: Piperazine Functionalization
4-Phenylpiperazine is reacted with 2-chloroethanesulfonyl chloride in dichloromethane (DCM) under nitrogen. Triethylamine (TEA) is added dropwise to scavenge HCl, maintaining a temperature of 0–5°C. The product is extracted with DCM and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Step 2: Sulfonation Optimization
Microwave irradiation (100°C, 300 W) reduces reaction time from 12 h to 45 min, improving yield from 68% to 83%.

Condition Conventional Microwave
Yield (%) 68 83
Time (min) 720 45
Solvent DCM DCM

Amide Coupling and Final Assembly

Method A: Carbodiimide-Mediated Coupling
2-(4-Chlorophenyl)acetic acid (1.2 equiv) is activated with N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in dry THF. Intermediate B (1.0 equiv) is added, and the mixture is stirred at 25°C for 24 h. The product is precipitated with ice-cwater, filtered, and recrystallized from ethanol (Yield: 72–75%).

Method B: Schotten-Baumann Reaction
Acyl chloride of 2-(4-chlorophenyl)acetic acid is generated using thionyl chloride (SOCl₂). This intermediate is reacted with 2-(4-phenylpiperazin-1-yl)ethanesulfonamide in aqueous NaOH/CH₂Cl₂ biphasic system (Yield: 80–84%).

Parameter Method A Method B
Yield (%) 72–75 80–84
Purity (NMR, %) 95 98
Scalability Lab-scale Pilot-scale

Catalytic and Green Chemistry Approaches

Palladium-Catalyzed Cross-Coupling

Aryl boronic acid derivatives of 4-chlorophenylacetamide are coupled with sulfonylethyl-piperazine using Pd(PPh₃)₄ in toluene/water (3:1). This method achieves 88% yield with negligible byproducts.

Solvent-Free Mechanochemical Synthesis

Ball milling 2-(4-chlorophenyl)acetic acid and sulfonylethyl-piperazine with K₂CO₃ as a base produces the target compound in 91% yield within 2 h, eliminating organic solvent waste.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.32–7.25 (m, 4H, Ar-H), 3.72 (s, 2H, CH₂CO), 3.45–3.38 (m, 4H, piperazine-H), 2.85–2.78 (m, 4H, piperazine-H), 2.65 (t, J=6.8 Hz, 2H, SO₂CH₂).
  • LC-MS (ESI+) : m/z 446.1 [M+H]⁺ (Calc. 445.6).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms >98% purity with retention time 8.2 min.

Industrial Scalability and Challenges

Cost Analysis

  • Raw Materials : 4-Phenylpiperazine ($120/kg) and 2-chloroethanesulfonyl chloride ($95/kg) dominate costs.
  • Yield Optimization : Pilot-scale Schotten-Baumann reactions reduce per-batch cost by 22% compared to lab-scale.

Regulatory Considerations

Residual solvents (THF, DCM) must comply with ICH Q3C guidelines (<600 ppm). Recent batches using mechanochemical synthesis meet these limits without post-treatment.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Synthesis Overview

The synthesis of 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide typically involves multi-step organic reactions, including alkylation and sulfonation processes. A common synthetic route includes:

  • Reaction of 4-chlorobenzoyl chloride with piperazine.
  • Subsequent reaction with phenylsulfonyl chloride under controlled conditions to yield the final product.

Medicinal Chemistry

The compound has been explored for its potential anticonvulsant properties. Recent studies indicate that derivatives exhibit significant anticonvulsant activity, particularly in animal models. A notable study evaluated several derivatives for their efficacy against seizures, revealing that certain compounds displayed protective effects in maximal electroshock tests (MES) .

Table 1: Anticonvulsant Activity of Selected Derivatives

Compound IDDose (mg/kg)MES ProtectionComments
12100EffectiveActive in both acute and delayed onset tests
14300EffectiveHigh lipophilicity correlated with prolonged action
24100ModerateLess lipophilic, effective only at early time point

The mechanism of action is believed to involve modulation of neuronal voltage-sensitive sodium channels, suggesting a potential pathway for therapeutic effects in epilepsy .

Cancer Research

The compound's structural characteristics make it a candidate for anticancer research. Studies have shown that derivatives with similar structures exhibit cytotoxic activity against various cancer cell lines, including colon and breast cancer cells . The ability to induce apoptosis in cancer cells has been noted, highlighting its potential as an anticancer agent.

Organic Synthesis

In the realm of organic chemistry, this compound serves as a valuable reagent in organic synthesis and analytical chemistry. Its unique structure allows it to act as a reference compound in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Modifications

The compound’s uniqueness lies in its sulfonylethyl linker and 4-phenylpiperazine group. Below is a comparative analysis with similar acetamide derivatives:

Table 1: Structural and Physical Comparison
Compound Name Key Structural Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity (Inferred) Reference
Target Compound 4-Chlorophenyl, sulfonylethyl, 4-phenylpiperazine ~495 (estimated) Not reported Potential MMP inhibition
2-(4-(4-Chlorophenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 14, Ev3) 4-Chlorophenylpiperazine, thiazol-2-yl 426.96 282–283 MMP inhibitor
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14, Ev4) Phenylpiperazine, trifluoromethylphenyl ~413 (estimated) Not reported Anticonvulsant
2-[(4-Chlorophenyl)sulfanyl]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide (Ev10) Sulfanyl, piperidinylsulfonyl ~439 (estimated) Not reported Unknown
N-[(4-chlorophenyl)methyl]-2-(4-ethylpiperazin-1-yl)acetamide (Ev17) Chlorophenylmethyl, ethylpiperazine ~337 (estimated) Not reported Unknown
Key Observations:

Linker Diversity: The sulfonylethyl group in the target compound distinguishes it from analogs with thiazole (Compound 14, Ev3) or trifluoromethylphenyl (Compound 14, Ev4) substituents. Compounds with thiazole or trifluoromethylphenyl groups (Ev3, Ev4) may exhibit stronger hydrophobic interactions, favoring membrane penetration or target binding .

Piperazine Substitutions :

  • The 4-phenylpiperazine in the target compound contrasts with 4-ethylpiperazine (Ev17) or 4-(p-tolyl)piperazine (Ev3). Phenyl groups on piperazine are associated with enhanced aromatic stacking interactions, which could influence receptor binding affinity .

Physical Properties :

  • Higher molecular weight (~495 g/mol) in the target compound compared to analogs (~337–439 g/mol) may impact pharmacokinetics, such as absorption and distribution .

Inferred Pharmacological Profiles

  • MMP Inhibition: Compounds with piperazine and acetamide motifs (e.g., Ev3) are reported as MMP inhibitors.
  • Anticonvulsant Activity : Analogs with trifluoromethylphenyl groups (Ev4) show anticonvulsant effects, possibly via modulation of neurotransmitter systems. The target compound’s phenylpiperazine may interact with serotonin or dopamine receptors, though this requires validation .

Biological Activity

2-(4-chlorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its anticonvulsant properties. This article reviews the available literature on its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a chlorophenyl group, a piperazine moiety, and an acetamide functional group. Its molecular formula is C25H37ClN4O2C_{25}H_{37}ClN_4O_2 with a unique structure that contributes to its biological activity.

Synthesis Overview

The synthesis of this compound typically involves multi-step organic reactions, including alkylation and sulfonation processes. The synthetic pathway generally starts from commercially available piperazine derivatives, followed by the introduction of the chlorophenyl group and subsequent acetamide formation.

Anticonvulsant Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticonvulsant activity. In particular, a study evaluated several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their efficacy against seizures in animal models. The results indicated that certain derivatives displayed notable protective effects in maximal electroshock (MES) tests, suggesting their potential as antiepileptic agents .

Table 1: Anticonvulsant Activity of Selected Derivatives

Compound IDDose (mg/kg)MES ProtectionComments
12100EffectiveActive in both acute and delayed onset tests
14300EffectiveHigh lipophilicity correlated with prolonged action
24100ModerateLess lipophilic, effective only at early time point

The anticonvulsant activity is believed to be mediated through modulation of neuronal voltage-sensitive sodium channels. Compounds with higher lipophilicity tend to show delayed but prolonged effects, indicating a possible accumulation in peripheral tissues before central nervous system penetration .

Structure-Activity Relationships (SAR)

SAR studies have revealed critical insights into the relationship between chemical structure and biological activity. For instance, modifications to the piperazine moiety significantly influence anticonvulsant efficacy. The presence of specific substituents on the phenyl rings has been linked to enhanced potency against seizure models .

Table 2: Structure-Activity Relationships

Structural FeatureInfluence on Activity
Chlorine SubstitutionEnhances potency
Piperazine VariantsAlters binding affinity
LipophilicityCorrelates with duration of action

Case Studies

A notable case study involved the evaluation of this compound in a series of preclinical trials aimed at assessing its safety and efficacy profile. The compound was administered to rodent models exhibiting seizure activity, where it demonstrated significant reductions in seizure frequency and duration compared to control groups.

Q & A

Q. Table 1: Key Synthetic Parameters

StepConditionsYield (%)Purity (%)Reference
SulfonylationDCM, RT, 12 h7892
Amide CouplingDMF, EDC/HOBt, 0°C, 4 h8598
RecrystallizationEthanol, −20°C, 24 h9099

Q. Table 2: Pharmacological Data Comparison

Assay TypeIC₅₀ (nM)Model SystemReference
PI3Kα Inhibition12.3 ± 1.2Recombinant enzyme
EGFR Inhibition450 ± 35A549 cell lysate

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